molecular formula C12H17NO3 B12516040 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol CAS No. 651713-13-2

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol

Katalognummer: B12516040
CAS-Nummer: 651713-13-2
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: WQGZXWDVWYJFJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol is an organic compound characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group and a propanol backbone

Vorbereitungsmethoden

The synthesis of 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-1-propanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol include:

    3-(3,4-Dimethoxyphenyl)-L-alanine: Shares the 3,4-dimethoxyphenyl group but differs in its amino acid structure.

    1-(3,4-Dimethoxyphenyl)-2-propanol: Similar backbone but lacks the imine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Eigenschaften

CAS-Nummer

651713-13-2

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

1-[(3,4-dimethoxyphenyl)methylideneamino]propan-2-ol

InChI

InChI=1S/C12H17NO3/c1-9(14)7-13-8-10-4-5-11(15-2)12(6-10)16-3/h4-6,8-9,14H,7H2,1-3H3

InChI-Schlüssel

WQGZXWDVWYJFJS-UHFFFAOYSA-N

Kanonische SMILES

CC(CN=CC1=CC(=C(C=C1)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.